Pentyl (2-methoxyphenyl)carbamate
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Overview
Description
Pentyl (2-methoxyphenyl)carbamate is an organic compound with the molecular formula C13H19NO3. It is a derivative of carbamic acid, where the hydrogen atom of the carbamate group is replaced by a pentyl group and the phenyl ring is substituted with a methoxy group at the ortho position. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentyl (2-methoxyphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 2-methoxyphenyl isocyanate with pentanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the isocyanate reacting with the alcohol to form the carbamate ester.
Another method involves the use of carbamoyl chlorides, where 2-methoxyphenyl carbamoyl chloride reacts with pentanol to yield the desired carbamate. This reaction often requires the presence of a base to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Pentyl (2-methoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbamate derivatives with additional functional groups, while reduction can produce amines.
Scientific Research Applications
Pentyl (2-methoxyphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of pentyl (2-methoxyphenyl)carbamate involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2-methoxyphenyl)carbamate
- Ethyl (2-methoxyphenyl)carbamate
- Propyl (2-methoxyphenyl)carbamate
Uniqueness
Pentyl (2-methoxyphenyl)carbamate is unique due to its specific structural features, such as the pentyl group and the methoxy substitution on the phenyl ring
Properties
Molecular Formula |
C13H19NO3 |
---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
pentyl N-(2-methoxyphenyl)carbamate |
InChI |
InChI=1S/C13H19NO3/c1-3-4-7-10-17-13(15)14-11-8-5-6-9-12(11)16-2/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,14,15) |
InChI Key |
SBVDTUDNLZTJSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)NC1=CC=CC=C1OC |
Origin of Product |
United States |
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